![molecular formula C17H26N6O4 B2981530 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide CAS No. 893970-80-4](/img/structure/B2981530.png)
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a unique chemical compound with a structure that combines a purine ring with a piperidine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide, we start with a purine derivative, such as 1,3-dimethylxanthine. Reacting this derivative with a 2-methoxyethylating agent under basic conditions yields the desired intermediate. This intermediate undergoes further functionalization to introduce the piperidine carboxamide group, utilizing amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). Each step necessitates careful control of reaction parameters, such as temperature, time, and pH, to maximize yield and purity.
Industrial Production Methods
Scaling up for industrial production may involve optimization of the synthetic route to enhance efficiency, reduce waste, and ensure consistent quality. Continuous flow chemistry and automation can streamline these processes, minimizing the risk of human error and improving reproducibility.
化学反応の分析
Types of Reactions
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : Exposure to strong oxidizing agents can lead to the formation of new functional groups, potentially altering its biological activity.
Reduction: : Reducing agents might convert certain functional groups, modifying the compound's reactivity.
Substitution: : Reactions with nucleophiles or electrophiles can replace existing groups with new functionalities.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Nucleophiles/Electrophiles: : Halides, amines, thiols under conditions like reflux or room temperature.
Major Products
These reactions often yield compounds with altered biological activities or improved pharmacokinetic properties, enhancing their utility in scientific research and therapeutic applications.
科学的研究の応用
1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide has been studied for its potential use in various fields:
Chemistry: : Its unique structure serves as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with nucleic acids and enzymes, potentially serving as a biochemical probe.
Medicine: : Explored for its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: : Utilized in the development of novel materials or as a catalyst in synthetic processes.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its purine moiety allows it to mimic endogenous molecules like adenosine, potentially modulating biological pathways involved in cell signaling, metabolism, or gene expression.
類似化合物との比較
Unique Features
Compared to other purine derivatives, 1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide stands out due to its dual functionalization, combining a piperidine ring with a carboxamide group. This combination may enhance its stability, bioavailability, and specificity in targeting biological pathways.
Similar Compounds
Adenosine: : Naturally occurring purine nucleoside with significant physiological roles.
Caffeine: : A methylxanthine compound known for its stimulant effects.
Theophylline: : Another methylxanthine with bronchodilator properties used in respiratory diseases.
Purvalanol: : A synthetic purine derivative acting as a cyclin-dependent kinase inhibitor.
The intricate nature of this compound presents vast potential for further exploration in both academic research and industrial applications, paving the way for new scientific discoveries and technological advancements.
特性
IUPAC Name |
1-[[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-20-15-13(16(25)21(2)17(20)26)23(8-9-27-3)12(19-15)10-22-6-4-11(5-7-22)14(18)24/h11H,4-10H2,1-3H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEQPHSTCIZZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
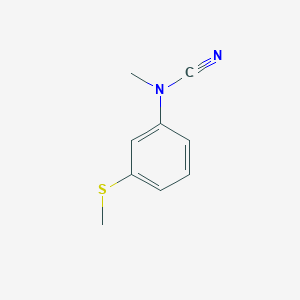
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)
![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)
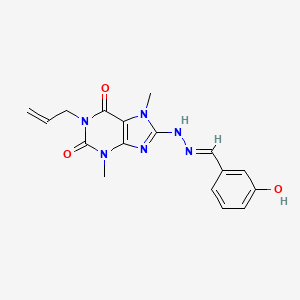
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2981458.png)
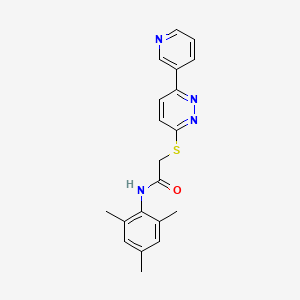

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)
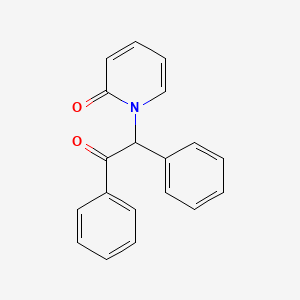
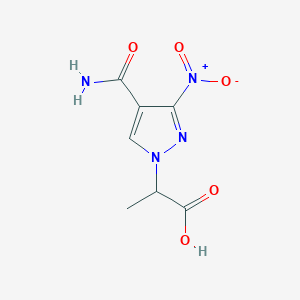
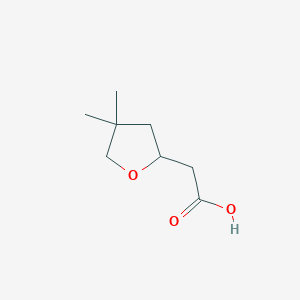
![N-[(6-methylpyrimidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2981469.png)
